VU0071063
Overview
Description
VU0071063, also known as 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, is a potent and specific activator of Kir6.2/SUR1 potassium channels. This compound has been extensively studied for its ability to modulate insulin secretion by inducing hyperpolarization of β-cell membrane potential .
Mechanism of Action
Target of Action
The primary target of VU0071063 is the Kir6.2/SUR1 channel , a type of ATP-regulated potassium (KATP) channel . These channels are composed of Kir6.2 and sulfonylurea receptor 1 (SUR1) subunits .
Mode of Action
This compound acts as a selective activator of the Kir6.2/SUR1 channels . It directly occupies the binding site located within SUR1 . This activation leads to the hyperpolarization of the β-cell membrane potential .
Biochemical Pathways
The activation of Kir6.2/SUR1 channels by this compound affects the insulin secretion pathway. It inhibits glucose-stimulated calcium influx into mouse pancreatic β-cells . This inhibition results in a decrease in insulin secretion .
Pharmacokinetics
This compound exhibits favorable metabolic and pharmacokinetic properties for an in vivo probe . It is also brain penetrant , indicating its ability to cross the blood-brain barrier.
Result of Action
The activation of Kir6.2/SUR1 channels by this compound leads to the hyperpolarization of the β-cell membrane potential . This, in turn, inhibits glucose-stimulated calcium influx and insulin secretion .
Action Environment
The action of this compound is influenced by the glucose levels in the environment. High glucose levels stimulate the secretion of insulin. The activation of kir62/SUR1 channels by this compound inhibits this glucose-stimulated insulin secretion .
Biochemical Analysis
Biochemical Properties
VU0071063 plays a significant role in biochemical reactions, particularly in the regulation of insulin secretion. It interacts with the Kir6.2/SUR1 channels, inducing hyperpolarization of β-cell membrane potential, which in turn inhibits insulin secretion . This interaction is dose-dependent and reversible .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving insulin secretion. In β-cells, this compound inhibits glucose-stimulated calcium influx, which in turn inhibits insulin secretion .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Kir6.2/SUR1 channels. It opens these channels in a dose-dependent manner, leading to the hyperpolarization of the β-cell membrane potential . This inhibits glucose-stimulated calcium entry and insulin secretion . The effects of this compound are reversed by tolbutamide, indicating that its effects are mediated through Kir6.2/SUR1 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits temporal effects. It has been observed to induce a significant increase in blood glucose levels at 60 minutes post-administration in animal models
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a dosage of 50 mg/kg, it leads to a significant increase in blood glucose levels at 60 minutes post-administration
Metabolic Pathways
It is known to interact with the Kir6.2/SUR1 channels, which play a crucial role in the regulation of insulin secretion .
Transport and Distribution
It is known to cross the blood-brain barrier , indicating its potential distribution to the brain.
Subcellular Localization
Given its ability to cross the blood-brain barrier , it is likely to be distributed in various subcellular compartments within the brain cells.
Preparation Methods
VU0071063 can be synthesized from commercially available theophylline. The synthetic route involves a one-step reaction where theophylline is reacted with 4-(tert-butyl)benzyl chloride under specific conditions to yield this compound . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
VU0071063 undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the purine ring.
Oxidation and Reduction Reactions: this compound can undergo oxidation and reduction reactions, although these are less commonly studied.
Complex Formation: The compound can form complexes with various metal ions, which can be used to study its binding properties and interactions with other molecules.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
VU0071063 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of potassium channel activators.
Biology: The compound is used to investigate the physiological roles of Kir6.2/SUR1 channels in various tissues, including the pancreas and brain.
Comparison with Similar Compounds
VU0071063 is unique in its high specificity and potency as a Kir6.2/SUR1 activator. Compared to other potassium channel openers like diazoxide, this compound has a more favorable pharmacokinetic profile and does not affect other types of potassium channels, such as Kir6.1/SUR2A . Similar compounds include:
Diazoxide: A less specific KATP channel opener with off-target effects on vascular potassium channels.
Pinacidil: Another potassium channel opener with broader activity on various KATP channels.
NN414: A selective KATP channel opener with different pharmacokinetic properties.
This compound stands out due to its specificity for Kir6.2/SUR1 channels and its potential as a tool compound for both in vitro and in vivo studies.
Properties
IUPAC Name |
7-[(4-tert-butylphenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAIHKQJBMYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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